

A Technical Guide to the Chemical Properties and Analysis of Capsanthin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of **capsanthin**. It includes detailed experimental protocols for its extraction and analysis, designed to support research and development activities.

Chemical Identity and Structure

Capsanthin is a natural red carotenoid pigment belonging to the xanthophyll class.[1][2] It is the primary coloring compound found in paprika and red peppers (Capsicum annuum).[1][2][3]

- Molecular Formula: C₄₀H₅₆O₃[1][4][5][6][7]
- IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one[1][4]
- CAS Number: 465-42-9[1][4][5]

Chemical Structure

Capsanthin's structure features a long polyene chain of conjugated double bonds, which is responsible for its characteristic red-orange color.[8] The molecule is terminated by two distinct



end groups: a β -ring on one end and a unique κ -ring (a five-membered ring) on the other, both containing a hydroxyl group.[8][9] A ketone group is also present on the κ -ring.[8][9]

(A 2D representation of the chemical structure of **capsanthin** would be placed here in a formal whitepaper)

Physicochemical and Spectroscopic Data

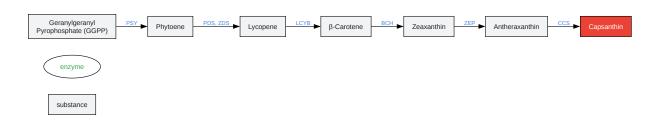
The key quantitative properties of **capsanthin** are summarized in the table below, providing essential data for experimental design and analysis.

Property	Value	Reference(s)
Molecular Weight	584.87 g/mol	[1][5][10]
Appearance	Deep red solid / Crystalline powder	[1][2]
Melting Point	181–182 °C	[2][10]
Solubility	Freely soluble in acetone, chloroform; Soluble in methanol, ethanol, ether, benzene; Slightly soluble in petroleum ether; Insoluble in water.	[1][4][10]
logP	8.2 - 8.51	[1]
UV-Vis λmax	483 nm (in Pet. Ether/Chloroform), 467-471 nm	[4][7][10]
Mass Spectrometry	Precursor m/z: 584.42 (Positive Ion Mode)	[4]
¹³ C-NMR (Carbonyl C)	δC 203.05	[9][11]

Biosynthesis Pathway



Capsanthin is the end product of the carotenoid biosynthesis pathway in Capsicum species. The pathway begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates, including lycopene and β -carotene. The final, unique step is the conversion of antheraxanthin to **capsanthin**, catalyzed by the enzyme **capsanthin**-capsorubin synthase (CCS).[8]



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Caption: Carotenoid biosynthesis pathway leading to capsanthin.

Experimental Protocols

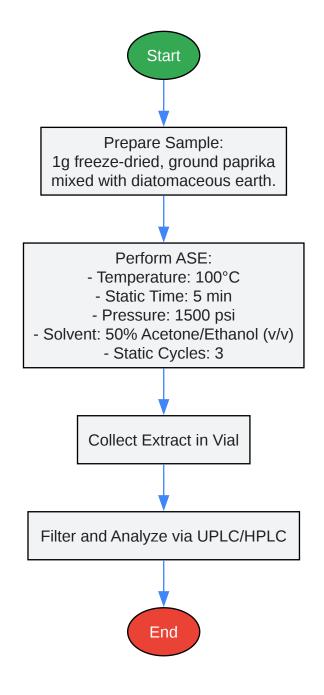
The following sections detail standardized methods for the extraction and quantification of **capsanthin** from its primary source, red paprika (Capsicum annuum L.).

Extraction: Accelerated Solvent Extraction (ASE)

This protocol is based on the optimized method for extracting **capsanthin** from freeze-dried paprika powder, offering significant reductions in solvent use and time compared to conventional methods.[12]

Workflow Diagram





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Caption: Workflow for Accelerated Solvent Extraction of capsanthin.

Methodology:

- Sample Preparation: Mix 1 gram of freeze-dried, ground paprika powder with an appropriate amount of diatomaceous earth and load it into a 22-mL stainless steel extraction cell.[12]
- Instrumentation: Use an Accelerated Solvent Extractor (e.g., ASE 150 system).[12]



Extraction Parameters:

Pressure: 1500 psi[12]

Temperature: 100°C[12]

Extraction Solvent: A 1:1 (v/v) mixture of acetone and ethanol.[12]

Static Time: 5 minutes[12]

Static Cycles: 3[12]

Solvent Flush: 60% of cell volume[12]

Nitrogen Purge: 60 seconds[12]

Collection: Collect the extract in a 60-mL vial.

 Post-Extraction: The resulting extract can be concentrated under reduced pressure and reconstituted in a suitable solvent for subsequent analysis.

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of **capsanthin** in extracts.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reverse-phase column is typically used for carotenoid separation.
- Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water is common. The exact gradient program should be optimized for the specific column and sample matrix.



- Detection: Monitor the eluent at the maximum absorption wavelength of capsanthin, approximately 470 nm.[7]
- Quantification:
 - Prepare a series of standard solutions of purified capsanthin of known concentrations.
 - Generate a calibration curve by plotting the peak area against the concentration of the standards.[9][11]
 - The concentration of capsanthin in the sample extract is determined by interpolating its peak area on the calibration curve.[9][11]
 - The limit of detection (LOD) and limit of quantification (LOQ) for such methods have been reported in the range of 0.014–0.092 mg/kg and 0.049–0.12 mg/kg, respectively.[9][11]

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